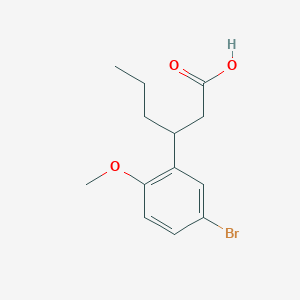

3-(5-Bromo-2-methoxyphenyl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromo-2-methoxyphenyl)hexanoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a hexanoic acid chain. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid typically involves the bromination of 2-methoxyphenyl compounds followed by the introduction of a hexanoic acid chain. One common method involves the use of bromine as a brominating agent under controlled conditions to achieve selective bromination at the desired position on the phenyl ring. The subsequent introduction of the hexanoic acid chain can be achieved through various organic synthesis techniques, including esterification and hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)hexanoic acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functional groups.

Reduction: Formation of 3-(2-methoxyphenyl)hexanoic acid.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)hexanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through various mechanisms, including enzyme inhibition, receptor modulation, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hexanoic acid chain.

2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide: Contains a hydrazino group and is used in different applications.

Uniqueness

3-(5-Bromo-2-methoxyphenyl)hexanoic acid is unique due to its specific combination of a bromine atom, methoxy group, and hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)hexanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its anti-inflammatory, antioxidant, and antiangiogenic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a hexanoic acid chain attached to a bromo-substituted methoxyphenyl group. Its molecular formula is C13H17BrO3, and it possesses unique chemical properties that contribute to its biological activity.

1. Antioxidant Activity

Antioxidants play a crucial role in scavenging free radicals, thereby preventing oxidative stress-related damage. The antioxidant activity of this compound was evaluated using various assays, including DPPH and nitric oxide scavenging assays.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) DPPH | IC50 (µg/mL) NO |

|---|---|---|

| This compound | 138.4 | 99.2 |

| BHT (standard) | 51.79 | 121.48 |

The results indicate that while the compound exhibits antioxidant properties, it is less effective than BHT, a common standard antioxidant.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro studies targeting COX-1 and COX-2 enzymes. The compound demonstrated significant inhibition of COX-2 activity, which is pivotal in mediating inflammatory responses.

Table 2: COX Inhibition Activity

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | 42.1 | 31.4 |

| Indomethacin (standard) | 9.17 | 0.04 |

These findings suggest that while the compound shows promise as an anti-inflammatory agent, it is not as potent as indomethacin.

3. Antiangiogenic Activity

The antiangiogenic properties of the compound were evaluated using the chick chorioallantoic membrane (CAM) assay, which assesses the ability to inhibit blood vessel formation. The results showed a significant reduction in microvessel proliferation when treated with the compound.

Figure 1: Inhibition of Angiogenesis in CAM Assay

Inhibition of Angiogenesis

This study supports the hypothesis that this compound may be effective in controlling pathological angiogenesis associated with tumors.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various disease models:

- Cancer Models : In vivo studies indicated that treatment with this compound led to reduced tumor growth rates in xenograft models, suggesting its utility in cancer therapy.

- Inflammatory Disorders : In models of acute inflammation, administration of the compound resulted in decreased edema and inflammatory cell infiltration, indicating its potential for treating inflammatory diseases.

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-3-4-9(7-13(15)16)11-8-10(14)5-6-12(11)17-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKCUDWVWMBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.